molecular formula C19H27NO6 B4075077 oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B4075077
M. Wt: 365.4 g/mol
InChI Key: KOUAONAECMMWDB-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a specific amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine derivative, N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine, is a specialized compound used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple steps. The initial step is the preparation of oxalic acid, which can be synthesized by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The amine derivative can be synthesized through a series of reactions involving the appropriate phenol and amine precursors under controlled conditions.

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidative carbonylation of alcohols to give the diesters of oxalic acid . The amine derivative is produced through a series of chemical reactions involving the appropriate starting materials, often under high-pressure and high-temperature conditions to ensure the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxalic acid produces carbon dioxide and water, while reduction can yield different amine derivatives.

Scientific Research Applications

Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various biochemical processes . The amine derivative interacts with specific receptors and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a specialized amine derivative. This combination imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C2H2O4/c1-5-11-18(12-6-2)13-14-19-16-9-7-8-10-17(16)20-15(3)4;3-1(4)2(5)6/h5-10,15H,1-2,11-14H2,3-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAONAECMMWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 2
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 3
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 4
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 5
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

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